N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide []: This derivative displays a tilted orientation between the benzene rings connected by the sulfonamide group and between the pyrimidine and benzene rings linked by sulfur. A weak intramolecular π–π stacking interaction stabilizes the conformation.
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide []: Similar to the previous compound, this derivative also exhibits tilted arrangements between its aromatic rings. Weak intramolecular π–π stacking interactions are observed.
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide []: This compound crystallizes with two molecules in the asymmetric unit, each exhibiting distinct tilts between the aromatic rings and weak intramolecular π–π stacking interactions.
Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) inhibitor and an epidermal growth factor receptor (EGFR) inhibitor. It is investigated for potential use in cancer treatment, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
Compound Description: The crystal structure of this compound reveals a weak intramolecular π–π stacking interaction between the pyrimidine and the 4-methyl benzene rings. []
Relevance: This compound shares a similar structure with 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, containing a 5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl moiety. The key difference lies in the substitution at the 4-position of the pyrimidine ring, where the target compound has an amino group, whereas this compound has a sulfur atom connecting to a substituted benzene ring. []
Compound Description: Similar to the previous compound, the crystal structure of this compound also exhibits intramolecular π–π stacking interactions, but this time between the pyrimidine and the 2,4,6-trimethylbenzene rings. []
Relevance: This compound shares the same core structure as 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride and compound 2, featuring the 5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl moiety. It differs from the target compound in the same way as compound 2, with a sulfur atom connecting the pyrimidine ring to a substituted benzene ring at the 4-position. The main difference between this compound and compound 2 lies in the substitution pattern on the benzene ring connected to the sulfonamide group. []
Compound Description: This compound crystallizes with two molecules (A and B) in the asymmetric unit. Both molecules show similar geometries and participate in inversion dimers linked by pairs of N—H⋯N hydrogen bonds. []
Relevance: This compound shares the 5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl structural motif with 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride. Similar to compounds 2 and 3, it differs from the target compound in the substitution at the 4-position of the pyrimidine ring, where a sulfur atom links it to a substituted benzene ring instead of an amino group. Unlike compounds 2 and 3, this compound has an unsubstituted benzene ring connected to the sulfonamide group. []
Compound Description: U7 displayed excellent insecticidal and fungicidal activities, particularly against Mythimna separata and Pseudoperonospora cubensis. It inhibits AChE enzymatic activity. []
Relevance: Although U7 is structurally distinct from 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, it belongs to the same class of pyrimidin-4-amine derivatives. They both feature a pyrimidine ring with an amino group at the 4-position and diverse substitutions at the 2, 5 and 6 positions. []
Compound Description: U8 exhibited broad-spectrum insecticidal and fungicidal activity, comparable to U7, particularly against Mythimna separata and Pseudoperonospora cubensis. It also inhibits AChE enzymatic activity. []
Relevance: Similar to U7, U8 belongs to the pyrimidin-4-amine derivative class and shares structural similarities with 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride despite lacking the piperidine ring. Both U8 and the target compound feature a pyrimidine ring with an amino group at the 4-position and a bromine atom at the 5-position. They differ in their substituents at the 2 and 6 positions. []
Compound Description: This series of compounds was evaluated for antibacterial activity, with two derivatives showing moderate activity compared to reference drugs. []
Relevance: Although these derivatives possess a more complex structure than 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, they share a common element: the pyrimidin-4-yl moiety. This shared element suggests potential structural similarities and possible relationships in their chemical properties. []
Compound Description: This compound, separated from its racemate via chiral chromatography, displays a near coplanar arrangement of its pyrimidine and pyrazolyl rings. It exhibits intra- and intermolecular hydrogen bonding. []
Compound Description: This racemic compound, comprising two enantiomers, exhibits similar geometry to its single enantiomer counterpart ((R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine) and also participates in intramolecular N—H⋯N hydrogen bonds. []
Relevance: Similar to the previous compound, this compound also belongs to the pyrimidin-4-amine derivative class and shares a structural resemblance to 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride by featuring a pyrimidine ring with an amino group at the 4-position. The presence of a pyrazole ring and differing substituents distinguish this compound from the target compound. []
10. 3-[4-(4 chlorophenyl)-6-(4-methylphesyl) pyrimidin-2-yl]iminoisatin (S1)* Compound Description: S1 exhibited promising antituberculous activity against Mycobacterium tuberculosis H37Rv, achieving 97% inhibition at a concentration of 6.25 μg/ml. []* Relevance: While structurally distinct from 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, S1 belongs to the same class of pyrimidine derivatives. Both compounds feature a pyrimidine ring with various substitutions, although their overall structures differ due to the presence of an iminoisatin group in S1. []
11. N-({3-[(3-ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (compound 56)* Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity OX1R antagonist. It did not affect spontaneous sleep in rats and wild-type mice, but promoted rapid eye movement sleep in orexin-2 receptor knockout mice. []* Relevance: Compound 56, despite significant structural differences, falls under the same broad category of pyrimidine derivatives as 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride. Both compounds possess a pyrimidine ring with an amino group at the 2-position, indicating a potential shared pharmacophore. They differ substantially in their overall structures due to the presence of distinct substituents and ring systems. []
Ceritinib dihydrochloride
Compound Description: Ceritinib dihydrochloride is an ALK inhibitor used for treating ALK-positive metastatic non-small cell lung cancer (NSCLC). []
Compound Description: PHTPP acts as a selective antagonist for the estrogen receptor-β (ERβ). []
Relevance: While structurally distinct from 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, PHTPP's mechanism of action as an ERβ antagonist highlights the potential involvement of estrogen signaling pathways in pain perception and aversion, which might be relevant to the therapeutic targets or effects of the target compound. []
Compound Description: G15 is a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER1), often referred to as GPR30. []
Relevance: Similar to PHTPP, while structurally different from 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, G15's activity as a GPER1 antagonist suggests a potential link between estrogen signaling and pain-related aversion. This connection might provide insights into potential therapeutic applications or mechanisms of action relevant to the target compound. []
Compound Description: MPP is a selective antagonist for the estrogen receptor-α (ERα). []
Relevance: Despite structural differences from 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride, MPP's role as an ERα antagonist, alongside the actions of PHTPP and G15, further emphasizes the potential significance of estrogen signaling pathways in modulating pain and aversion responses. This information might be relevant when considering potential therapeutic targets or mechanisms associated with the target compound. []
Compound Description: DBM1285 is a potent inhibitor of tumor necrosis factor (TNF) production. It achieves this by blocking the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway. DBM1285 exhibits anti-inflammatory effects in vivo, suppressing inflammation and arthritis in animal models. []
Relevance: DBM1285 shares a striking structural similarity with 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride. Both compounds feature a pyrimidine ring with an amino group at the 2-position. Further linking them, both compounds have a piperidine ring directly attached to the pyrimidine core. The primary structural difference lies in the presence of a thiazole ring connecting the piperidine to the pyrimidine in DBM1285, which is absent in the target compound. []
Compound Description: This compound is part of a group of aromatic sulfone compounds studied for their potential in treating central nervous system diseases. []
Relevance: This compound shares a significant structural feature with 5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride: the N-(1-methyl piperidin-4-yl)amine moiety. The presence of this shared structure suggests a possible connection in their pharmacological properties or potential for interacting with similar biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.